An In-Depth Technical Guide to Ethanesulfonic Acid, 2,2'-(hydroxyimino)bis-, Disodium Salt (CAS 133986-51-3)
An In-Depth Technical Guide to Ethanesulfonic Acid, 2,2'-(hydroxyimino)bis-, Disodium Salt (CAS 133986-51-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt, a molecule of interest for its potential chelating properties. Given the limited direct research on this specific compound (CAS 133986-51-3), this document synthesizes foundational chemical principles with data from structurally related compounds to offer a robust framework for future investigation and application development.
Section 1: Foundational Chemistry and Physicochemical Properties
Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt, also known as disodium N,N-bis(sulfonatoethyl)hydroxylamine, is a bifunctional molecule featuring a central hydroxylamine core flanked by two ethanesulfonate arms. This unique structure imparts specific chemical characteristics that are critical to its function.
Molecular Structure and Key Functional Groups
The core of the molecule is a hydroxylamine (-N(OH)-) group, which is known for its ability to coordinate with metal ions. The presence of two ethanesulfonate (-CH₂CH₂SO₃⁻) groups confers high water solubility and introduces strong anionic character to the molecule. The disodium salt form ensures its stability and ease of use in aqueous solutions.
| Property | Value | Source |
| CAS Number | 133986-51-3 | |
| Molecular Formula | C₄H₉NNa₂O₇S₂ | |
| Molecular Weight | 293.23 g/mol | |
| Water Solubility | 678 g/L at 20°C | |
| Boiling Point | 100°C (at 101,325 Pa) | |
| Storage | Sealed in a dry environment at room temperature. |
The Chemistry of Chelation: A Mechanistic Perspective
The primary proposed mechanism of action for this compound is metal ion chelation. The hydroxylamine and sulfonate groups can act as ligands, donating lone pairs of electrons to form coordinate bonds with a central metal ion. This creates a stable, water-soluble complex, effectively sequestering the metal ion from its environment. The bidentate or potentially tridentate nature of the chelation (involving the nitrogen and oxygen of the hydroxylamine and potentially the sulfonate oxygens) would contribute to the stability of the resulting metal complex.
Figure 1: Proposed chelation mechanism.
The high affinity of hydroxylamine-containing ligands for hard metal ions, such as Fe³⁺, Al³⁺, and Ga³⁺, is well-documented.[1] This suggests that Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt could be a potent chelator for these and other biologically relevant metal ions.
Section 2: Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthesis could involve the reaction of hydroxylamine with two equivalents of a suitable ethanesulfonate precursor, such as 2-chloroethanesulfonyl chloride, under basic conditions. The reaction would proceed via nucleophilic substitution.
Figure 2: A plausible synthetic route.
Experimental Protocol (Hypothetical):
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Step 1: Formation of the Hydroxylamine Intermediate. In a cooled, inert atmosphere reaction vessel, dissolve hydroxylamine hydrochloride in a suitable solvent (e.g., methanol). Add a base, such as sodium hydroxide, to generate free hydroxylamine. Slowly add two molar equivalents of 2-chloroethanesulfonyl chloride while maintaining a low temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Step 2: Sulfonation. Once the formation of the N,N-bis(2-chloroethyl)hydroxylamine intermediate is complete, introduce a solution of sodium sulfite (Na₂SO₃). This will displace the chloride ions with sulfonate groups. The reaction may require heating to proceed at a reasonable rate.
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Step 3: Isolation and Purification. After the reaction is complete, the product can be isolated by precipitation or crystallization. Purification can be achieved by recrystallization from a suitable solvent system.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized compound would rely on a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the carbon-hydrogen framework and the connectivity of the ethanesulfonate groups to the nitrogen atom. The chemical shifts of the protons and carbons adjacent to the nitrogen and sulfur atoms would provide key structural information.[2][3]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) could be employed to study its fragmentation pattern, providing further structural insights.[4][5]
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Chromatography: High-performance liquid chromatography (HPLC), particularly using a hydrophilic interaction liquid chromatography (HILIC) column, would be suitable for assessing the purity of this polar, ionic compound.[6]
Section 3: Potential Applications in Research and Drug Development
The unique combination of a strong chelating moiety and high water solubility suggests several potential applications for Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt.
Metal Ion Sequestration and Toxicology Studies
The primary application lies in its ability to chelate metal ions. This could be valuable in various research contexts:
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In vitro studies: As a tool to control the concentration of free metal ions in cell culture media or enzymatic assays.
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Toxicology research: To investigate the role of specific metal ions in cellular toxicity pathways.
Drug Formulation and Delivery
The sulfonated nature of the molecule could be leveraged in drug development. Sulfonate groups are often incorporated into drug molecules to improve their solubility and pharmacokinetic properties.[7] While this compound itself may not be a therapeutic agent, its chelating properties could be exploited in drug delivery systems. For instance, it could be used to encapsulate metal-based drugs, potentially improving their stability and targeting.
Development of Novel Therapeutics
Chelation therapy is a recognized treatment for metal overload disorders.[8] The high affinity of hydroxylamine-based chelators for iron suggests that this compound could be investigated as a potential therapeutic for conditions like beta-thalassemia, where chronic blood transfusions lead to iron overload. Further research would be needed to assess its efficacy and safety profile for such applications.
Section 4: Safety, Handling, and Stability
Hazard Identification
Based on available supplier safety data, Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[9]
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Hazard Statements: H319 (Causes serious eye irritation).[9]
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Precautionary Statements: P264, P280, P305+P351+P338, P337+P313.[9]
Handling and Storage
Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[9]
Stability and Reactivity
N,N-disubstituted hydroxylamines can be susceptible to oxidation.[10] Therefore, it is advisable to store the compound away from strong oxidizing agents. The stability of lithiated N,O-disubstituted hydroxylamines has been shown to be dependent on the solvent, with decreased stability in non-coordinating solvents.[11] While this specific compound is a disodium salt and not lithiated, this suggests that its stability in different solvent systems should be considered in experimental design.
Section 5: Future Directions and Conclusion
Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt represents a promising yet understudied chelating agent. Its unique structural features warrant further investigation to fully elucidate its potential.
Key areas for future research include:
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Definitive Synthesis and Characterization: Development and validation of a reliable synthetic protocol and comprehensive spectroscopic and chromatographic characterization.
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Metal Ion Binding Studies: Quantitative determination of the binding affinities and selectivity for a range of biologically and environmentally relevant metal ions.
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In Vitro and In Vivo Efficacy and Toxicity: Evaluation of its biological activity and safety profile in relevant cell-based and animal models.
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Exploration of Therapeutic Applications: Investigation of its potential as a therapeutic agent for metal overload disorders or as a component of advanced drug delivery systems.
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Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. (n.d.). NIH. [Link]
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Chelation Ability of Spironaphthoxazine With Metal Ions in Silica Gel. (2012). PubMed. [Link]
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